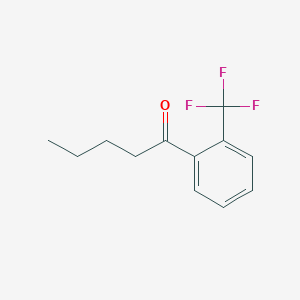

o-Trifluoromethyl-valerophenon

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O |

|---|---|

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]pentan-1-one |

InChI |

InChI=1S/C12H13F3O/c1-2-3-8-11(16)9-6-4-5-7-10(9)12(13,14)15/h4-7H,2-3,8H2,1H3 |

InChI Key |

HBEXQIRQRKAXDH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1C(F)(F)F |

Origin of Product |

United States |

Physicochemical Properties of Trifluoromethyl Valerophenone

While specific experimental data for o-Trifluoromethyl-valerophenone is scarce, the properties of the related isomer, 4'-(Trifluoromethyl)valerophenone, can be examined as a reference.

| Property | Value (for 4'-(Trifluoromethyl)valerophenone) | Source |

| IUPAC Name | 1-(4-(trifluoromethyl)phenyl)pentan-1-one | lgcstandards.com |

| Molecular Formula | C12H13F3O | lgcstandards.comlgcstandards.com |

| Molecular Weight | 230.23 g/mol | lgcstandards.comlgcstandards.com |

| CAS Number | 42916-66-5 | lgcstandards.comlgcstandards.com |

| Appearance | Neat (form not specified) | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Storage Temperature | +20°C | lgcstandards.com |

Synthesis and Manufacturing

General synthetic routes to valerophenone (B195941) derivatives typically involve Friedel-Crafts acylation or reactions involving organometallic reagents. chemicalbook.com For instance, valerophenone can be prepared by the reaction of benzene (B151609) with valeryl chloride in a classic Friedel-Crafts reaction. chemicalbook.com

A more modern, generalized procedure for synthesizing aryl ketones involves the palladium-catalyzed reaction of a nitrile with an arylboronic acid. chemicalbook.com To synthesize a trifluoromethyl-valerophenone, a plausible route would involve the Friedel-Crafts acylation of trifluoromethylbenzene with valeryl chloride or a related derivative.

A related compound, 5-methoxy-4'-(trifluoromethyl)valerophenone, serves as a key intermediate in the synthesis of the antidepressant drug Fluvoxamine. jinonpharma.comgoogle.com The synthesis of Fluvoxamine involves the reaction of this ketone intermediate with 2-aminoethyl)oxime. google.com

Research Findings and Applications

Direct Trifluoromethylation Strategies

Direct trifluoromethylation involves the introduction of a CF₃ group onto a pre-existing molecular scaffold. These methods are broadly categorized into radical, nucleophilic, and electrophilic approaches.

Radical Trifluoromethylation Approaches, Including Photoinduced Processes

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of trifluoromethylated ketones. Photoinduced processes, in particular, offer mild and efficient pathways to generate trifluoromethyl radicals from inexpensive and readily available sources.

A common strategy involves the use of sodium triflinate (CF₃SO₂Na), also known as the Langlois reagent, as a trifluoromethyl radical precursor. nih.govrsc.org Photoexcited aliphatic ketones, such as acetone (B3395972) or diacetyl, can act as low-cost radical initiators, generating CF₃ radicals from sodium triflinate under UV or visible light irradiation. nih.govacs.org This metal- and oxidant-free photochemical approach allows for the direct trifluoromethylation of unactivated arenes and heteroarenes. nih.gov For the synthesis of α-trifluoromethyl ketones, styrenes can react with CF₃SO₂Na under LED irradiation in an air atmosphere, without the need for an external photosensitizer. rsc.org In this process, the product itself can act as a photosensitizer. rsc.org

Another approach utilizes trifluoroacetic anhydride (B1165640) (TFAA) as the trifluoromethyl source. Direct α-trifluoromethylation of aromatic ketones can be achieved by activating TFAA with pyridine-N-oxide under visible light irradiation with a suitable photocatalyst. researchgate.net Additionally, photoinduced radical relay processes using inexpensive trifluoromethylation reagents like TES-OTf, Tf₂O, and TMS-OTf have been developed for the synthesis of α-CF₃ ketones from alkynes under metal-free and redox-neutral conditions. chinesechemsoc.org

Trifluoromethyl bromide (CF₃Br) has also been employed as a cost-effective trifluoromethyl source in photoinduced reactions. With a catalyst such as fac-Ir(ppy)₃, the radical trifluoromethylation of O-silyl enol ethers with CF₃Br proceeds successfully to yield various α-CF₃-substituted ketones under mild conditions. nih.gov

Table 1: Selected Photoinduced Radical Trifluoromethylation Reactions for Ketone Synthesis

| Trifluoromethyl Source | Substrate | Catalyst/Initiator | Key Features | Reference(s) |

|---|---|---|---|---|

| Sodium Triflinate (CF₃SO₂Na) | Unactivated Arenes | Photoexcited Aliphatic Ketones | Metal- and oxidant-free | nih.gov |

| Sodium Triflinate (CF₃SO₂Na) | Styrenes | LED (380–385 nm), Air | No external photosensitizer | rsc.org |

| Trifluoroacetic Anhydride (TFAA) | Aromatic Ketones | Pyridine-N-oxide, Photocatalyst | Direct α-trifluoromethylation | researchgate.net |

Nucleophilic Trifluoromethylation Protocols, such as TMSCF₃-Mediated Reactions

Nucleophilic trifluoromethylation is a widely used method for introducing a CF₃ group, particularly onto carbonyl compounds. (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), also known as the Ruppert-Prakash reagent, is a key reagent in this area. researchgate.netorganic-chemistry.orgnih.gov

The reaction of TMSCF₃ with aldehydes and ketones is typically induced by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgnih.gov This process is highly efficient for a wide range of carbonyl compounds, proceeding under mild conditions to form trifluoromethylated siloxy adducts, which are then hydrolyzed to the corresponding trifluoromethylated alcohols. organic-chemistry.org The reaction tolerates moisture, making it a practical synthetic tool. organic-chemistry.org The mechanism involves an anionic chain reaction where the product alkoxide and the trifluoromethyl anion act as chain carriers. nih.gov

Beyond fluoride initiators, various nucleophilic catalysts have been developed to promote these reactions, including amine N-oxides, carbonate salts, and phosphate (B84403) salts, often with DMF as the optimal solvent. acs.org These catalysts allow the reactions to proceed cleanly under very mild conditions, avoiding the need for strictly water-free environments. acs.org The direct conversion of carboxylic esters to trifluoromethyl ketones can also be achieved using TMSCF₃ with a TBAF initiator in nonpolar, aprotic solvents, without the formation of double-addition products. nih.gov

Table 2: Nucleophilic Trifluoromethylation of Carbonyls with TMSCF₃

| Substrate Type | Catalyst/Initiator | Solvent | Product | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Aldehydes & Ketones | TBAF | THF | Trifluoromethylated Alcohols | Mild conditions, moisture tolerant | organic-chemistry.org |

| Aldehydes & Ketones | Amine N-oxides, Carbonate/Phosphate Salts | DMF | TMS-protected Trifluoromethylated Alcohols | Avoids fluoride initiators | acs.org |

Electrophilic Trifluoromethylation Methods

Electrophilic trifluoromethylating reagents provide a complementary approach to their nucleophilic and radical counterparts. These reagents are particularly useful for the trifluoromethylation of enolates, silyl (B83357) enol ethers, and enamines.

Historically, diaryl(trifluoromethyl)sulfonium salts were among the first effective electrophilic trifluoromethylating agents. beilstein-journals.org More recently, hypervalent iodine reagents, such as Togni's reagents, have become prominent. beilstein-journals.org These shelf-stable reagents can trifluoromethylate a variety of nucleophiles. For instance, β-ketoesters can be efficiently trifluoromethylated with S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) under phase-transfer catalysis to produce α-trifluoromethyl β-ketoesters in good yields. beilstein-journals.org Similarly, silyl enol ethers react with these electrophilic reagents to furnish α-trifluoromethyl ketones. beilstein-journals.org

The trifluoromethylation of difluoro enol silyl ethers, which can be derived from trifluoromethyl ketones, has also been demonstrated using Togni's reagent. acs.org This reaction allows for the difluoro homologation of trifluoromethyl ketones, providing access to compounds containing a perfluoroethyl group. acs.org The choice of catalyst, such as FeCl₂, can improve the yield of this transformation. acs.org

Synthesis via Carbon-Carbon Bond Formation Reactions

Instead of directly adding a CF₃ group, o-trifluoromethyl-valerophenone and its analogs can be constructed by forming key carbon-carbon bonds that already incorporate the trifluoromethyl moiety.

Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage for Trifluoromethyl Ketones

A highly efficient and operationally simple method for the synthesis of trifluoromethyl ketones involves a tandem Claisen condensation and retro-Claisen C-C bond cleavage reaction. organic-chemistry.orgnih.govacs.orgacs.org In this process, enolizable alkyl phenyl ketones react with ethyl trifluoroacetate (B77799) in the presence of a strong base, such as sodium hydride (NaH), in an aprotic solvent like THF. organic-chemistry.orgacs.org

The reaction proceeds via the formation of a 1,3-dicarbonyl intermediate through Claisen condensation. organic-chemistry.org This intermediate then undergoes a retro-Claisen C-C bond cleavage, driven by the steric congestion of the substrate, to yield the desired trifluoromethyl ketone and ethyl benzoate. organic-chemistry.orgacs.org This method is highly selective and provides excellent yields, accommodating a variety of functional groups on the phenyl ketone substrate. organic-chemistry.orgacs.org The use of readily available starting materials and a slight excess of the trifluoromethylating reagent makes this a practical and scalable approach. acs.org

Table 3: Synthesis of Trifluoromethyl Ketones via Tandem Claisen/Retro-Claisen Reaction

| Ketone Substrate | Reagent | Base | Solvent | Product | Key Features | Reference(s) |

|---|

Enantioselective Acyl-Trifluoromethylation of Olefins

The enantioselective synthesis of α-chiral β-trifluoromethylated ketones can be achieved through the acyl-trifluoromethylation of olefins. repec.orgnih.govresearchgate.net This method provides a rapid route to these valuable structural motifs.

The reaction is often catalyzed by N-heterocyclic carbenes (NHCs), specifically bulky chiral thiazolium carbenes. repec.orgnih.gov These catalysts facilitate the reaction between an aldehyde, an olefin, and an electrophilic trifluoromethylating agent like Togni's reagent. nih.govresearchgate.net The process yields enantioenriched β-trifluoromethylated α-chiral ketones in high yields and with excellent enantioselectivities, often up to 98:2 er. repec.orgnih.gov This methodology is applicable to simple unactivated olefins and has been demonstrated in the late-stage functionalization of pharmaceutical compounds. repec.orgnih.gov The optimization of the steric and electronic properties of the chiral NHC catalyst is crucial for achieving high enantioselectivity. thieme-connect.de

Table 4: Enantioselective Acyl-Trifluoromethylation of Olefins

| Olefin Substrate | Reagents | Catalyst | Product | Key Features | Reference(s) |

|---|

Conversion from Carboxylic Acid Precursors

A direct and efficient method for synthesizing trifluoromethyl ketones involves the conversion of enolizable carboxylic acids. One prominent strategy is the treatment of a carboxylic acid with a strong base, such as lithium diisopropylamide (LDA), to form an enediolate. This intermediate is then trifluoroacetylated using an appropriate reagent like ethyl trifluoroacetate (EtO₂CCF₃). Subsequent quenching of the reaction with aqueous acid leads to rapid decarboxylation, yielding the desired trifluoromethyl ketone in good yields. acs.orgorganic-chemistry.org This one-step process is operationally simple and utilizes commercially available and relatively inexpensive reagents. acs.org

Another effective method involves the use of trifluoroacetic anhydride (TFAA) and pyridine (B92270). orgsyn.orgresearchgate.net In this procedure, primary and secondary carboxylic acids are treated with TFAA and pyridine in a solvent like toluene (B28343) at elevated temperatures (60–100 °C). orgsyn.orgresearchgate.net This is followed by hydrolysis and decarboxylation with water to afford the corresponding trifluoromethyl ketone. researchgate.net This method is particularly advantageous as it avoids the pre-formation of acid chlorides and has been shown to be effective for a range of substrates, including those with functionalities that are sensitive to strong bases. orgsyn.org The proposed mechanism for this reaction involves the formation of a mixed anhydride, which then generates a pyridinium (B92312) enolate that undergoes α-trifluoroacetylation. orgsyn.org

More recently, a method utilizing acyloxyphosphonium ions as active electrophiles has been developed for the synthesis of trifluoromethyl and difluoromethyl ketones from carboxylic acids. This approach, which uses readily available commodity chemicals, has demonstrated good chemoselectivity and tolerance for various functional groups, making it suitable for late-stage functionalization of complex molecules. nih.gov

| Method | Reagents | Key Features | Reference |

| Enediolate Trifluoroacetylation | Carboxylic Acid, LDA, EtO₂CCF₃ | One-step, good yields, operationally simple. | acs.orgorganic-chemistry.org |

| TFAA/Pyridine Method | Carboxylic Acid, TFAA, Pyridine, Toluene | Direct conversion, avoids acid chloride formation, suitable for base-sensitive substrates. | orgsyn.orgresearchgate.net |

| Acyloxyphosphonium Ion Coupling | Carboxylic Acid, Commodity Chemicals | Good chemoselectivity, tolerates various functional groups. | nih.gov |

Selective Fluorination of Pre-formed Ketones

Direct α-Fluorination Using N-F Reagents (e.g., Accufluor™ NFTh)

The direct, regioselective α-fluorination of ketones can be achieved using electrophilic fluorinating agents known as N-F reagents. Among these, 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor™ NFTh) has proven to be an effective reagent. researchgate.netthieme-connect.comorganic-chemistry.org This method allows for the direct fluorofunctionalization at the α-carbonyl position of ketones without the need for prior activation of the molecule. researchgate.netthieme-connect.comorganic-chemistry.org

The reaction is typically carried out in a solvent such as methanol, which facilitates the regiospecific transformation. researchgate.netthieme-connect.com This approach has been successfully applied to a variety of ketones, including substituted 1-indanones and 1-tetralones, as well as heterocyclic ketones, leading to the corresponding α-fluoro derivatives in high yields. researchgate.netthieme-connect.com The use of N-F reagents like Accufluor™ NFTh is advantageous due to their stability, ease of handling in standard glassware, and commercial availability. researchgate.net

Other Regio- and Stereoselective Fluorination Strategies

Beyond direct α-fluorination, other strategies have been developed to achieve regio- and stereoselective fluorination of ketones. For instance, the conjugate 1,4-trifluoromethylation of α,β-unsaturated ketones can be accomplished using S-(trifluoromethyl)diphenylsulfonium salts in the presence of copper. This method allows for the conversion of a range of acyclic aryl-aryl-enones and aryl-alkyl-enones into β-trifluoromethylated ketones. beilstein-journals.org

Another approach involves the use of silyl dienol ethers, which are readily prepared from ketones and aldehydes. These intermediates can undergo regioselective γ-fluorination, providing access to γ-fluoro compounds. The regioselectivity of this reaction is influenced by the conformational flexibility of the substrate. chemrxiv.org

For achieving stereoselectivity, vanadium-catalyzed coupling of allenyl alcohols with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) can generate α-fluoro-α′,β′-unsaturated ketones under mild conditions. mdpi.com The proposed mechanism involves the coordination of the allenol to the vanadium catalyst, followed by a sigmatropic rearrangement and subsequent electrophilic fluorination of the resulting enolate. mdpi.com

Chemoenzymatic and Biocatalytic Pathways to Fluorinated Ketone Scaffolds

The development of chemoenzymatic and biocatalytic methods offers sustainable and highly selective routes to fluorinated ketone scaffolds. researchgate.netcore.ac.uk Engineered enzymes, such as variants of cytochrome P450, can catalyze the synthesis of organofluorine compounds, including those with α-CF₃ groups. nih.gov These biocatalytic platforms can overcome challenges associated with traditional chemical methods, such as limited substrate scope and low efficiency. acs.org

One strategy involves modifying biosynthetic pathways to incorporate fluorinated building blocks. For example, a hybrid polyketide-synthase/fatty-acid-synthase system has been engineered to utilize fluoromalonyl-CoA and fluoromethylmalonyl-CoA for polyketide chain extension, thereby introducing fluorine or fluoro-methyl units into complex scaffolds. nih.govresearchgate.net This approach has been successfully used to synthesize fluorinated macrolactones and derivatives of antibiotics. nih.gov

Enzymes like aldolases are also valuable for creating fluorinated compounds, particularly β-hydroxy-α-amino acids, which are precursors to various pharmaceuticals. nih.gov Furthermore, reductive aminases have shown high activity in the reductive amination of ketones for the synthesis of chiral fluoroamines. nih.gov These biocatalytic methods often operate under mild conditions and can achieve high levels of enantio- and diastereoselectivity.

| Enzyme Class | Application in Fluorinated Compound Synthesis | Reference |

| Cytochrome P450 | Synthesis of α-CF₃ organofluorine compounds. | nih.gov |

| Polyketide Synthase (engineered) | Incorporation of fluorinated extender units into polyketide backbones. | nih.govresearchgate.net |

| Aldolases | Synthesis of fluorinated β-hydroxy-α-amino acids. | nih.gov |

| Reductive Aminases | Reductive amination of ketones to produce chiral fluoroamines. | nih.gov |

Optimization of Reaction Parameters and Substrate Scope in Trifluoromethyl Valerophenone (B195941) Synthesis

Influence of Solvents and Reagents on Reaction Efficiency and Selectivity

The choice of solvents and reagents plays a critical role in the efficiency and selectivity of trifluoromethyl ketone synthesis. In the conversion of carboxylic acids to trifluoromethyl ketones using trifluoroacetic anhydride and pyridine, changing the solvent from dichloromethane (B109758) (CH₂Cl₂) to toluene and increasing the reaction temperature was found to significantly improve conversion and yields, especially for more hindered substrates. orgsyn.org

In trifluoromethylation reactions using bis(trifluoromethyl)cadmium complexes, a strong solvent influence is observed. rsc.orgrsc.org For instance, in the presence of acetonitrile, a ligand-exchange reaction can occur, whereas in ether solvents, carbonyl complexes are obtained. rsc.orgrsc.org The reactivity of these cadmium complexes as either a trifluoromethylating or a fluorinating agent can be directed by the appropriate choice of solvent. rsc.org

For the direct α-fluorination of ketones with N-F reagents, the solvent can also be crucial. Methanol has been identified as an effective solvent when using Accufluor™ NFTh, enabling direct regiospecific fluorination without prior activation of the ketone. researchgate.netorganic-chemistry.org In some cases, the use of a micellar system with an ionic amphiphile like sodium dodecyl sulfate (B86663) (SDS) in water can promote the fluorofunctionalization of hydrophobic ketones. thieme-connect.com

The selection of the fluorinating reagent itself is also paramount. While reagents like Selectfluor™ and Accufluor™ are effective for electrophilic fluorination, the development of systems for nucleophilic fluorination, such as using an enolonium intermediate, allows for the use of nucleophilic fluorine sources and can offer different chemoselectivity. nih.gov

Control of Regioselectivity and Stereoselectivity in Fluorinated Ketone Formation

The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into ketone structures presents unique challenges and opportunities in synthetic chemistry. The strong electron-withdrawing nature and steric bulk of the CF3 group profoundly influence the reactivity and selectivity of synthetic transformations. Consequently, developing methodologies that precisely control the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of atoms during the formation of fluorinated ketones is of paramount importance for accessing molecules with desired chemical and biological properties.

Regiocontrol in Fluorinated Ketone Synthesis

Controlling regioselectivity is crucial when multiple reaction sites are available on a substrate. In the context of aromatic ketones like o-trifluoromethyl-valerophenone, the primary challenge lies in directing the acylation to the desired position on the trifluoromethyl-substituted benzene (B151609) ring.

Friedel-Crafts Acylation and Directing Group Effects: The classical Friedel-Crafts acylation is a fundamental method for synthesizing aryl ketones. masterorganicchemistry.com However, the trifluoromethyl group is a strongly deactivating and meta-directing substituent for electrophilic aromatic substitution. libretexts.org Therefore, the direct Friedel-Crafts acylation of trifluoromethylbenzene with valeryl chloride would predominantly yield the meta-substituted product rather than the desired ortho-isomer.

To overcome this inherent regiochemical preference, alternative strategies are employed:

Directed C-H Functionalization: Modern transition-metal-catalyzed reactions enable C-H functionalization at positions that are electronically disfavored. For instance, rhodium-catalyzed ortho-alkenylation of aromatic C-H bonds can be achieved using directing groups, such as those found in aromatic imines or N-heterocycles. researchgate.net This approach allows for the introduction of a carbon chain at the ortho position, which can be subsequently transformed into the desired ketone functionality.

Sterically Controlled Acylation: The steric environment of the acylating agent can influence the regiochemical outcome. The use of sterically demanding "twisted" amides in the presence of a strong acid like trifluoromethanesulfonic acid can facilitate Friedel-Crafts acylation with high reactivity. rsc.org While this method is more focused on overcoming the low reactivity of amides, the principle of using sterics to guide reactions is a key concept in regiocontrol.

Regioselectivity in Heterocyclic Systems: The principles of regiocontrol are also critical in the synthesis of fluorinated heterocyclic ketones and related structures. In [3+2] cycloaddition reactions to form five-membered rings, the substituents on the reacting partners dictate the regiochemical outcome. For example, the base-mediated cycloaddition of N-acyl α-amino acids with 2-bromo-3,3,3-trifluoropropene (BTP) provides 3-trifluoromethylpyrroles with a high degree of regioselectivity. organic-chemistry.org Control experiments suggest that the CF3 and bromine groups in the BTP reagent are key to directing the cycloaddition. organic-chemistry.org

| Reaction Type | Substrates | Reagent/Catalyst | Product | Regioselectivity | Ref. |

| [3+2] Cycloaddition | N-Acyl α-Amino Acids | 2-Bromo-3,3,3-trifluoropropene (BTP) | 3-Trifluoromethylpyrroles | High | organic-chemistry.org |

| Photocloaddition | Sydnone | Trifluoroacetonitrile (CF3CN) | 3-Trifluoromethyl 1,2,4-triazoles | High | rsc.org |

| [3+2] Cycloaddition | Nitrile Imines | Trifluoroacetonitrile (CF3CN) | 5-Trifluoromethyl 1,2,4-triazoles | High | mdpi.com |

Stereocontrol in Fluorinated Ketone Synthesis

Achieving stereocontrol involves the synthesis of chiral fluorinated ketones in an enantiomerically enriched or pure form. This is particularly challenging due to the electronic effects of fluorine, but several powerful catalytic asymmetric methods have been developed.

Enantioselective Synthesis of α-Trifluoromethyl Ketones: A significant breakthrough is the nickel-catalyzed reductive cross-coupling reaction to produce enantioenriched ketones with a stereogenic center at the α-position bearing a trifluoromethyl group. chinesechemsoc.orgchinesechemsoc.org This method utilizes a nickel catalyst with a chiral bisoxazoline (BOX) ligand to couple readily available acid chlorides with racemic α-trifluoromethyl alkyl bromides in an enantioconvergent manner. chinesechemsoc.orgchinesechemsoc.orgchemrxiv.org The choice of the chiral ligand is critical for inducing high asymmetry. chinesechemsoc.org This protocol is notable for its broad functional group tolerance and does not require a neighboring directing group. chinesechemsoc.orgchinesechemsoc.org

| Acid Chloride | Racemic Alkyl Bromide | Chiral Ligand | Yield (%) | ee (%) | Ref. |

| 4-Methoxybenzoyl chloride | 1-bromo-1-(trifluoromethyl)ethane | (S)-iPr-BOX | 85 | 93 | chemrxiv.org |

| Benzoyl chloride | 1-bromo-1-(trifluoromethyl)ethane | (S)-iPr-BOX | 81 | 92 | chemrxiv.org |

| 2-Naphthoyl chloride | 1-bromo-1-(trifluoromethyl)ethane | (S)-iPr-BOX | 90 | 95 | chemrxiv.org |

| Cyclohexanecarbonyl chloride | 1-bromo-1-(trifluoromethyl)ethane | (S)-iPr-BOX | 72 | 90 | chemrxiv.org |

Stereoselective Synthesis of Other Fluorinated Ketones: Stereocontrol extends to other classes of fluorinated ketones.

γ-Fluorinated γ,δ-Unsaturated Ketones: A palladium-catalyzed defluorinative alkylation of gem-difluoroalkenes with cyclopropanols has been developed to construct γ-fluorinated γ,δ-unsaturated ketones. This reaction proceeds with excellent stereoselectivity, yielding predominantly the E-isomer of the alkene. acs.orgacs.orgnih.gov

Monofluoroalkyl α,β-Unsaturated Ketones: A gold-catalyzed isomerization of allenyl carbinol esters, followed by a reaction with Selectfluor, produces monofluoroalkyl α,β-unsaturated ketones with exclusive E-selectivity in high yields. organic-chemistry.org This method provides a stereoselective route to valuable fluorinated building blocks. organic-chemistry.org

Asymmetric Biomimetic Transamination: Chiral α-trifluoromethyl amines, which are precursors to chiral ketones, can be synthesized via asymmetric biomimetic transamination of trifluoromethyl ketones. Using a chiral pyridoxamine (B1203002) catalyst, optically active α-trifluoromethyl amines can be obtained in high yields and with excellent enantioselectivity (up to 95% ee). researchgate.net

| Ketone Substrate | Amine Source | Catalyst | Yield (%) | ee (%) | Ref. |

| 2,2,2-Trifluoroacetophenone | 2,2-Diphenylglycine | Chiral Pyridoxamine | 98 | 95 | researchgate.net |

| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 2,2-Diphenylglycine | Chiral Pyridoxamine | 95 | 93 | researchgate.net |

| 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | 2,2-Diphenylglycine | Chiral Pyridoxamine | 96 | 94 | researchgate.net |

| 1-(2-Naphthyl)-2,2,2-trifluoroethanone | 2,2-Diphenylglycine | Chiral Pyridoxamine | 91 | 88 | researchgate.net |

Elucidation of Detailed Mechanistic Pathways for Key Synthetic Reactions

The introduction of a trifluoromethyl group, a moiety of significant interest in medicinal chemistry, can be achieved through several distinct mechanistic routes. d-nb.infoacs.orgacs.org The choice of pathway is often dictated by the trifluoromethyl source, the substrate, and the reaction conditions.

Radical Cascade and Fragmentation Mechanisms in Trifluoromethylation

Radical-based transformations are a prominent strategy for the formation of C-CF3 bonds. wikipedia.org These reactions often involve the generation of the trifluoromethyl radical (•CF3), a highly reactive and electrophilic species. wikipedia.org

Visible-light-induced radical cascade reactions provide a powerful method for synthesizing trifluoromethylated heterocycles. nih.govnih.gov For instance, the homolysis of reagents like Umemoto's reagent under light irradiation can generate the •CF3 radical. nih.gov This radical can then add to an alkene, initiating a cascade of cyclization events to form complex polycyclic structures. nih.govnih.gov Mechanistic studies suggest that these reactions can proceed via a radical chain process. nih.govacs.org

Another approach involves the use of trifluoromethylsulfonyl-pyridinium salt (TFSP), which can generate •CF3 radicals under photocatalysis. organic-chemistry.org This method has been successfully applied to the azido- and cyano-trifluoromethylation of alkenes. organic-chemistry.org The proposed mechanism involves a single-electron transfer (SET) process where the photocatalyst, such as Ir(ppy)3, facilitates the reduction of TFSP to generate the trifluoromethyl radical. organic-chemistry.org The scalability of this process highlights its practical utility. organic-chemistry.org

The combination of CF3I and triethylborane (B153662) is another effective system for generating •CF3 radicals. wikipedia.org The CF3 radical is pyramidal and more reactive than the methyl radical. wikipedia.org The reaction mechanism of electrophilic trifluoromethylations, in general, has been a subject of debate, with both polar substitution and single electron transfer being considered as plausible pathways. wikipedia.orgcas.cn

Ionic and Concerted Mechanisms (e.g., Claisen, DAST-mediated processes, pyridinium enolate)

Ionic pathways for trifluoromethylation often involve the generation of a trifluoromethyl anion (CF3-) or its equivalent. Fluoroform (HCF3) can serve as a source of the CF3- anion in the presence of a strong base. d-nb.infonih.govnih.gov The direct nucleophilic trifluoromethylation of carbonyl compounds with HCF3 can be challenging due to the lability of the naked trifluoromethyl anion. d-nb.infonih.govnih.gov However, superbase organocatalyst systems, such as a combination of P4-tBu and N(SiMe3)3, have been developed to facilitate the trifluoromethylation of ketones to form α-trifluoromethyl carbinols. d-nb.infonih.govnih.gov In these systems, the protonated superbase is believed to play a crucial role in the catalytic cycle. nih.govnih.gov

The use of (trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a popular method for nucleophilic trifluoromethylation. d-nb.infonih.gov The reaction is typically initiated by a catalytic amount of an anion, and a general mechanism involves the formation of pentacoordinate siliconate intermediates. nih.gov These intermediates are considered reservoirs for the CF3- anion, which is then transferred to the carbonyl electrophile. nih.gov

Diethylaminosulfur trifluoride (DAST) is a versatile reagent that can mediate the nucleophilic trifluoromethylation of benzoic acids to yield trifluoromethyl ketones. georgiasouthern.edu A plausible mechanism involves the activation of the carboxylic acid by DAST to form a reactive intermediate, which then undergoes nucleophilic attack by the CF3 group from a source like TMSCF3. georgiasouthern.edu DAST is also known to catalyze various other transformations, including fluorination and cyclization reactions. researchgate.net

The functionalization of pyridines can proceed through the formation of pyridinium enolates. snnu.edu.cnnih.gov Temporary dearomatization of the pyridine ring generates more electron-rich intermediates that are nucleophilic at the β-position to the nitrogen. snnu.edu.cn These intermediates can then react with various electrophiles. snnu.edu.cn The C-4 functionalization of pyridines has been achieved using both ionic and radical nucleophiles through the activation of pyridine with a urea-based reagent. rsc.org

Role of Catalysts and Reagents in Mechanistic Control and Rate Enhancement

Catalysts and reagents play a pivotal role in dictating the mechanistic pathway, controlling selectivity, and accelerating the rate of trifluoromethylation reactions.

Transition Metal-Catalyzed Processes (e.g., Ir-catalyzed C-H silylation)

Transition metals, particularly iridium, have been instrumental in developing novel trifluoromethylation and related C-H functionalization reactions. Iridium-catalyzed enantioselective dehydrogenative C-H silylation has been employed for the desymmetrization and kinetic resolution of trifluoromethylated benzhydrols. nih.govrsc.orgresearchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition of a hydrosilane to an Ir(I) species, followed by C-H activation and reductive elimination. nih.gov Chiral pyridine-oxazoline (PyOX) ligands are often used to induce enantioselectivity. nih.govrsc.org DFT calculations have shown that π–π interactions between the substrate and the ligand can be crucial for enantioselectivity. rsc.org

Photoredox catalysis using cyclometalated Pt(II) complexes has also been demonstrated for trifluoromethylation reactions. rsc.org Mechanistic studies indicate that these reactions proceed via an oxidative quenching pathway, with quantum yields exceeding 100%, suggesting the involvement of a radical propagation chain. rsc.org Nickel-mediated trifluoromethylation of phenol (B47542) derivatives through aryl C-O bond activation has also been reported, expanding the toolkit for synthesizing trifluoromethylarenes. researchgate.netnih.gov

Metal-Free and Organocatalytic Systems in Trifluoromethylation

Metal-free and organocatalytic approaches offer sustainable alternatives to transition metal-catalyzed trifluoromethylations. acs.orgacs.org As mentioned earlier, organic superbase systems can effectively catalyze the trifluoromethylation of ketones using fluoroform. d-nb.infonih.govnih.gov The key to this catalysis is the combination of organic superbases that can deprotonate the weakly acidic HCF3. d-nb.infonih.gov

Phosphine organocatalysts, such as 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos), can promote the Michael addition of CF3-containing esters to electron-deficient alkenes at room temperature. cas.cn This reaction allows for the efficient construction of molecules with a CF3-quaternary carbon center. cas.cn

Visible-light-promoted reactions can also be conducted without the need for a photocatalyst. nih.gov The direct photolysis of certain trifluoromethylating reagents, like Umemoto's reagent, can generate the necessary trifluoromethyl radicals to initiate the desired transformation. nih.gov

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates and transition states. Radical trap experiments are a common method to probe for the involvement of radical species. For example, the use of radical traps like TEMPO and BHT has provided evidence for radical mechanisms in O-trifluoromethylation reactions. nih.gov

Spectroscopic techniques are invaluable for directly observing catalytic intermediates. In photoredox catalysis with Pt(II) complexes, key intermediates in the catalytic cycle have been monitored using spectroscopic methods. rsc.org Similarly, stopped-flow NMR and IR spectroscopy have been employed to deconvolute the roles of siliconate and carbanion intermediates in trifluoromethylation reactions using TMSCF3. nih.gov

Computational studies, particularly DFT calculations, are powerful tools for modeling reaction pathways and transition states. rsc.orgnih.gov These calculations can provide insights into the energetics of different mechanistic possibilities and help rationalize experimental observations, such as enantioselectivity in catalyzed reactions. rsc.org For instance, calculations have supported an ion-pair reaction pathway for OCF3-migration and have been used to investigate the structures of metal enolates of α-CF3 ketones. nih.govacs.org

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity Analysis

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of o-Trifluoromethyl-valerophenon. By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G(d,p)), a precise, low-energy conformation of the molecule can be determined through geometry optimization. Subsequent frequency calculations are critical to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

The electronic behavior of this compound is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is typically localized on the π-system of the phenyl ring and the lone pair electrons of the carbonyl oxygen. The LUMO is predominantly a π* antibonding orbital centered on the carbonyl group and the aromatic ring. The potent electron-withdrawing nature of the -CF₃ group significantly lowers the energy of the LUMO, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to its non-fluorinated valerophenone counterpart.

These orbital energies are used to calculate global reactivity descriptors, as summarized in the table below.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. The MEP map for this compound clearly shows a region of high negative potential (typically colored red) localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. Conversely, a significant region of positive potential (blue) is centered on the carbonyl carbon, confirming its electrophilicity and susceptibility to nucleophilic addition. The fluorine atoms of the -CF₃ group also create a region of negative potential, while simultaneously inducing a more positive potential on the adjacent aromatic carbons.

DFT is instrumental in mapping the complete energy landscape of chemical reactions involving this compound. A prominent example is the nucleophilic addition to the carbonyl group, a fundamental reaction for ketones. By modeling the approach of a nucleophile (e.g., a hydride ion, H⁻, to simulate a reduction reaction), the entire reaction coordinate can be calculated.

This process involves locating and characterizing the transition state (TS)—the highest energy point along the reaction pathway. A TS structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-H bond and breaking of the C=O π-bond). The energy difference between the reactants (ketone + nucleophile) and the transition state defines the activation energy (Eₐ), a key kinetic parameter. The results of such an analysis provide a quantitative understanding of the reaction's feasibility and rate.

The data illustrates a thermodynamically favorable (exergonic) reaction with a moderate activation barrier, which is typical for ketone reductions. The ortho-CF₃ group can sterically hinder the incoming nucleophile, potentially raising the activation energy compared to an unsubstituted or para-substituted analogue, an effect that can be precisely quantified through this type of analysis.

Quantum Chemical Studies on Carbon-Fluorine Bond Activation and Fluorophilicity

The carbon-fluorine bonds within the trifluoromethyl group are exceptionally strong and generally considered inert. However, their activation is a topic of intense research interest. Quantum chemical calculations can model the interaction of this compound with potential activating agents, such as low-valent transition metal complexes or frustrated Lewis pairs. These models can elucidate potential pathways for C-F bond cleavage, calculating the energy barriers associated with oxidative addition or other activation mechanisms.

Furthermore, the concept of fluorophilicity—the affinity of a chemical species for fluorine—can be explored computationally. The interaction energy between a Lewis acid (e.g., Boron trifluoride or a silylium (B1239981) cation) and one of the fluorine atoms of the -CF₃ group can be calculated. This analysis helps to predict whether the -CF₃ group can act as a Lewis basic site, potentially directing catalysts or reagents in a synthetic context. Such studies are crucial for designing novel catalytic systems that can selectively functionalize these robust C-F bonds.

Computational Triage and Rational Design Principles for Fluorinated Ketone Synthesis

Computational chemistry serves as a powerful tool for the rational design and optimization of synthetic routes toward this compound and related fluorinated ketones. Instead of relying solely on empirical trial-and-error, a "computational triage" approach can be used. This involves creating a virtual library of potential precursors, reagents, or catalysts and rapidly screening them in silico.

For instance, in a Friedel-Crafts acylation reaction to synthesize the ketone, DFT could be used to predict the regioselectivity and reaction rates for a variety of substituted benzotrifluorides with valeroyl chloride. By calculating the activation energies for acylation at different positions on the aromatic ring, chemists can predict the most likely isomers to form and identify substrates that would favor the desired ortho-product. This pre-screening allows experimental efforts to be focused on the most promising candidates, accelerating the discovery of efficient synthetic methodologies. This predictive power is a key principle of rational design, enabling the targeted synthesis of complex molecules with desired electronic and steric properties.

Molecular Dynamics Simulations Applied to Fluorinated Ketone Reactivity (if applicable to chemical reactivity mechanisms)

While DFT calculations typically model static, gas-phase structures, Molecular Dynamics (MD) simulations introduce the effects of temperature and an explicit solvent environment, providing a dynamic picture of molecular behavior. For a reaction involving this compound, MD simulations are highly applicable for understanding reactivity mechanisms in solution.

An MD simulation can be run by placing the ketone molecule in a box filled with solvent molecules (e.g., tetrahydrofuran (B95107) or water). Over a simulation time of nanoseconds, the trajectory of every atom is tracked. This reveals crucial information that static models cannot capture:

Solvation Structure: How solvent molecules arrange around the reactive carbonyl group. A well-organized solvent shell can stabilize the ground state or transition state, directly impacting reaction rates.

Conformational Dynamics: The valeryl chain and the trifluoromethyl group are not static. MD simulations show how these groups rotate and flex over time, revealing the dominant conformations in solution and how they might influence the accessibility of the reactive site.

Steric Shielding: The simulation can dynamically illustrate how the bulky ortho-trifluoromethyl group sterically shields one face of the carbonyl plane, potentially directing an incoming nucleophile to attack from the less hindered side. This provides a dynamic basis for stereoselectivity.

By analyzing these trajectories, researchers can gain a deeper, more realistic understanding of the factors governing the reactivity of this compound in a condensed-phase chemical environment.

Chemical Transformations and Reactivity of O Trifluoromethyl Valerophenon Derivatives

Defluorinative Reactions and C-F Bond Transformations in α-Trifluoromethyl Ketones

The trifluoromethyl group, while often enhancing metabolic stability and lipophilicity in drug candidates, is not inert. Its strong carbon-fluorine (C-F) bonds can be selectively activated and transformed, providing a powerful tool for molecular engineering. The selective cleavage and functionalization of one or two C-F bonds in α-trifluoromethyl ketones is a significant area of research, as it opens pathways to novel partially fluorinated structures. researchgate.netsioc-journal.cn

Several strategies have been developed for the defluorinative functionalization of trifluoromethyl ketones. One notable approach is a silver-catalyzed defluorinative carboimination, which functionalizes both a C-F bond and the carbonyl group simultaneously to produce medicinally relevant α,α-difluoroimines. acs.org This process proceeds through a silver carbene-initiated intramolecular cascade, highlighting a distinct mechanism from stepwise carbodefluorination methods. researchgate.netacs.org

Photoredox catalysis offers another mild and efficient route for C-F bond transformations. Visible light-promoted methods enable the defluorinative cross-coupling of trifluoromethyl ketones with partners like alkyl boronic acids, yielding α,α-difluoroketone derivatives. acs.org This strategy relies on the generation of a difluoromethyl radical via single electron reduction of the trifluoromethyl ketone. researchgate.net Palladium catalysis has also been employed for the defluorination and subsequent arylation of α-trifluoromethyl ketones. researchgate.net These reactions demonstrate that the seemingly robust CF3 group can be a versatile synthetic handle for introducing molecular diversity. sioc-journal.cn

Table 1: Selected Defluorinative Reactions of α-Trifluoromethyl Ketones

| Reaction Type | Catalyst/Reagent | Key Transformation | Product Class | Reference |

|---|---|---|---|---|

| Defluorinative Carboimination | Silver (Ag) catalyst | Simultaneous C-F and C=O bond functionalization | α,α-Difluoroimines | researchgate.netacs.org |

| Defluorinative Alkylation | Visible Light Photoredox Catalyst | C-F bond cleavage and C-C bond formation | α,α-Difluoroketones | acs.org |

| Defluorination/Arylation | Palladium (Pd) catalyst | C-F bond activation and C-C bond formation | Arylated difluoromethyl ketones | researchgate.net |

Derivatization Strategies for Enhancing Synthetic Utility and Molecular Complexity

The derivatization of α-trifluoromethyl ketones, such as o-trifluoromethyl-valerophenone, is crucial for expanding their application in synthesis and medicinal chemistry. These ketones serve as valuable building blocks for more complex molecules. researchgate.netbeilstein-journals.org A primary strategy involves leveraging the reactivity of the trifluoromethyl group itself, as seen in the defluorinative reactions that produce α,α-difluoroketone derivatives. acs.org These products often retain or exhibit modified biological activities, making them attractive targets for drug discovery programs. acs.org

Beyond defluorination, the carbonyl group offers a rich site for derivatization. Trifluoromethyl ketones (TFMKs) readily form stable hydrates, which can mimic the tetrahedral transition state of enzymatic reactions, making them effective enzyme inhibitors. beilstein-journals.org This property is a cornerstone of their synthetic utility in designing bioactive compounds. beilstein-journals.org

Further derivatization can be achieved by converting the ketone into other functional groups. For instance, O-silyl enol ethers, which are easily prepared from the parent ketone, can act as radical acceptors in photoinduced trifluoromethylation reactions to generate α-CF3-substituted ketones, demonstrating the potential for iterative functionalization. acs.orgnih.gov Additionally, the conversion of ketone-derived enol carbonates to α-trifluoromethoxy ketones under photoredox catalysis introduces a different, highly valuable fluorinated motif. nih.gov These products can be further manipulated; for example, reaction with dimethylformamide/dimethylacetal yields trifluoromethoxylated enaminones, showcasing their versatility as synthetic intermediates. nih.gov

Cyclization and Cascade Reactions Involving Trifluoromethyl Ketones

Trifluoromethyl ketones are excellent substrates for cyclization and cascade reactions, enabling the rapid construction of complex heterocyclic and polycyclic frameworks. These reactions often proceed with high efficiency and stereoselectivity, providing access to structures that are otherwise difficult to synthesize.

A variety of catalytic systems have been developed to facilitate these transformations. For example, copper-catalyzed cyclization between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones provides a direct route to C-2 trifluoromethylated indolinyl ketones with high diastereoselectivity. rsc.org In a different approach, a metal-free [3+2] cyclization and rearrangement between α-hydroxy ketones and trifluoromethyl N-acylhydrazones has been developed to synthesize multi-substituted trifluoromethyloxazolines. rsc.orgresearchgate.net

Cascade reactions, where multiple bond-forming events occur in a single operation, are particularly powerful. A triethylamine-catalyzed cascade reaction between γ-hydroxy-α,β-unsaturated ketones and trifluoromethyl ketones proceeds via hemiketal intermediates to form complex products. researchgate.net Furthermore, visible-light-induced radical cascades have emerged as a robust strategy. Using a simple trifluoromethyl source like CF3Br, this method can initiate a trifluoromethylation/cyclization sequence with unsaturated systems to build trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles under mild conditions. mdpi.com The defluorinative carboimination mentioned previously is another example of a cascade process, involving successive C-F bond cleavage and C-C/C=N bond formation. researchgate.net

Table 2: Examples of Cyclization and Cascade Reactions

| Reaction Type | Catalyst/Conditions | Reactants | Product Type | Reference |

|---|---|---|---|---|

| [3+2] Cyclization/Rearrangement | Acidic, Metal-free | α-Hydroxy ketone, Trifluoromethyl N-acylhydrazone | Trifluoromethyloxazoline | rsc.orgresearchgate.net |

| Radical Cascade Cyclization | Visible Light, Photocatalyst | Alkene, CF3Br | Trifluoromethylated polycyclic aza-heterocycles | mdpi.com |

| Annulation | Copper (Cu) catalyst | N-alkylaniline, β-(trifluoromethyl)-α,β-unsaturated enone | Trifluoromethylated indolinyl ketone | rsc.org |

| Cascade Reaction | Triethylamine | γ-Hydroxy-α,β-unsaturated ketone, Trifluoromethyl ketone | Complex polycycles via hemiketals | researchgate.net |

Stereoselective Transformations of Fluorinated Ketones for Chiral Synthesis

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as the stereochemistry of a molecule is critical to its biological activity. Stereoselective transformations of fluorinated ketones provide access to chiral building blocks for the synthesis of optically active pharmaceuticals.

Several powerful strategies exist for introducing chirality. Asymmetric fluorination/semipinacol rearrangement reactions can convert racemic allylic alcohols into chiral β-fluoro ketones. cas.cn Another approach involves the highly regio- and stereoselective fluorination of chiral enamides, derived from ketones, to produce chiral α-fluoro-imides and optically enriched α-fluoro-ketones. nih.gov This method utilizes the chiral auxiliary to control the facial selectivity of the fluorinating agent's attack. nih.gov

The construction of fluorinated quaternary carbon centers, which are particularly challenging synthetic targets, can be achieved through catalytic asymmetric reactions. rsc.org For instance, chiral phase-transfer catalysts can mediate the asymmetric alkylation of α-fluoroketones. rsc.org Similarly, the use of chiral auxiliaries has been successfully applied to the synthesis of chiral α-SCF3-β-ketoesters, where an enantiopure enamine derived from the ketone is reacted with an electrophilic trifluoromethylthiolating agent. mdpi.com These methods demonstrate the feasibility of controlling stereochemistry at the carbon atom bearing the fluorine, providing crucial tools for chiral synthesis. acs.orgresearchgate.net

Functional Group Interconversions on the Valerophenone (B195941) Core Structure

Beyond the reactions centered on the trifluoromethyl group, the valerophenone core of o-trifluoromethyl-valerophenone offers numerous opportunities for functional group interconversions (FGI). solubilityofthings.com These transformations allow for the modification of the molecule's fundamental structure, enabling the synthesis of a wide array of derivatives. vanderbilt.edu

The two primary sites for FGI on the valerophenone core are the ketone carbonyl group and the aromatic ring.

Reactions of the Carbonyl Group:

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation is often a key step in building more complex structures.

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can replace the carbonyl oxygen with a carbon-carbon double bond, converting the ketone into an alkene.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) can insert an oxygen atom adjacent to the carbonyl group, transforming the ketone into an ester.

Reactions of the Aromatic Ring:

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The regiochemical outcome of these substitutions is dictated by the directing effects of the existing substituents. Both the acyl group (a deactivating meta-director) and the trifluoromethyl group (a strong deactivating meta-director) will direct incoming electrophiles to the positions meta to themselves. This would primarily lead to substitution at the 5-position of the ring (meta to the acyl group and para to the trifluoromethyl group, though electronic deactivation is dominant).

These fundamental interconversions are staples of organic synthesis and provide a robust toolbox for modifying the valerophenone scaffold to optimize properties or to prepare for subsequent synthetic steps. ub.eduimperial.ac.uk

Future Research Directions and Unexplored Avenues in O Trifluoromethyl Valerophenon Chemistry

Development of Novel and Efficient Synthetic Approaches

While classical methods like the Friedel-Crafts reaction and Grignard reactions are established for the synthesis of ketones like valerophenone (B195941), the development of more efficient and versatile methods for introducing trifluoromethyl groups remains a significant goal. chemicalbook.com A promising and straightforward approach involves the nucleophilic trifluoromethylation of readily available esters using fluoroform (HCF3), a potent greenhouse gas, in combination with a base like potassium hexamethyldisilazide (KHMDS). beilstein-journals.orgnih.gov This method has shown effectiveness for a range of aromatic and aliphatic methyl esters, yielding trifluoromethyl ketones in good yields. beilstein-journals.orgnih.gov

Further research is directed towards expanding the substrate scope and functional group tolerance of these reactions. nih.gov For instance, developing catalytic systems that can operate under milder conditions and with greater selectivity for complex molecules is a key objective. researchgate.net The use of dual nickel/photoredox catalysis, for example, has enabled the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides under ambient temperature and without the need for a strong base. researchgate.net Additionally, methods for the radiosynthesis of 18F-labelled aryl trifluoromethyl ketones are being developed for applications in positron emission tomography (PET), utilizing starting materials like Weinreb amides and [18F]fluoroform. rsc.orgamsterdamumc.nl

Advanced Mechanistic Investigations Utilizing Real-Time Spectroscopic Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. kubikat.org Real-time spectroscopic techniques are powerful tools for these investigations. In particular, 19F Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally suited for studying organofluorine compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. numberanalytics.comnumberanalytics.com

In-line benchtop NMR spectroscopy allows for the real-time monitoring and control of organic reactions. rsc.orgnih.gov This technology enables the advanced structural characterization of reaction mixtures, including the acquisition of 13C, DEPT, and 2D NMR spectra (COSY, HSQC) under flow conditions. rsc.orgnih.gov For fluorinated compounds, 19F NMR can provide real-time information about the reaction mixture, which helps in optimizing reaction conditions. numberanalytics.com The ability to monitor reaction kinetics and identify transient intermediates is invaluable for elucidating complex reaction pathways. nih.govacs.org For instance, 19F NMR has been used to monitor the formation of oxidative addition adducts in palladium-catalyzed difluoromethylation reactions, providing insights into the catalytic cycle. acs.org

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in Fluorinated Organic Chemistry

Exploration of Sustainable and Green Chemistry Methodologies for Fluorination Processes

The growing emphasis on sustainable chemistry has spurred the development of more environmentally friendly methods for fluorination. numberanalytics.comnottingham.ac.uk Traditional fluorination techniques often rely on hazardous reagents and generate significant waste. numberanalytics.com Green chemistry approaches aim to address these issues by using less toxic reagents, minimizing waste, and improving energy efficiency. numberanalytics.comacsgcipr.org

Key areas of research in green fluorination include the development of safer and more sustainable fluorinating agents. numberanalytics.comacsgcipr.org Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are considered more eco-friendly alternatives to traditional options. numberanalytics.com Electrochemical fluorination offers a reagent-free approach, using electricity to drive the fluorination process under mild conditions. numberanalytics.com Another important strategy is the use of catalysis, including transition metal catalysis and organocatalysis, which can enable reactions to proceed under milder conditions and with higher atom economy. numberanalytics.com Furthermore, the development of recyclable trifluoromethylation reagents derived from fluoroform represents a significant step towards a more sustainable approach to synthesizing fluorinated compounds. acs.org The use of silver trifluoromethanesulfonate (B1224126) as a recyclable catalyst in green solvent systems also shows promise for reducing the environmental impact of chemical processes. wechemglobal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.